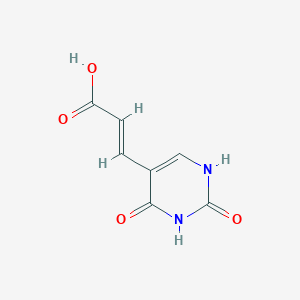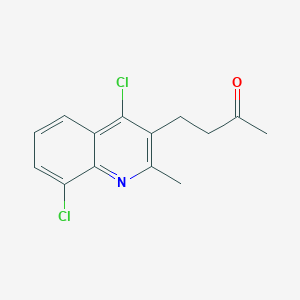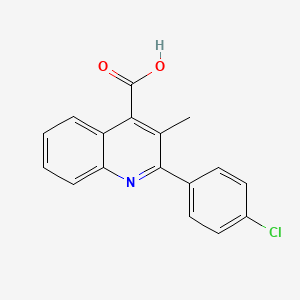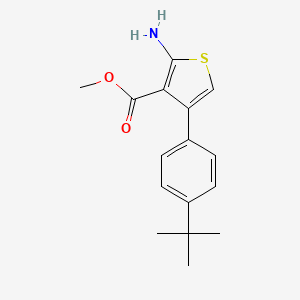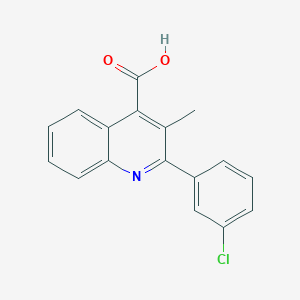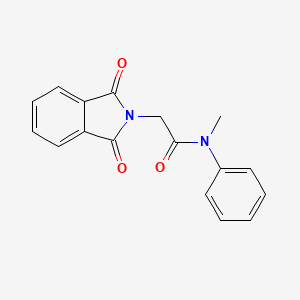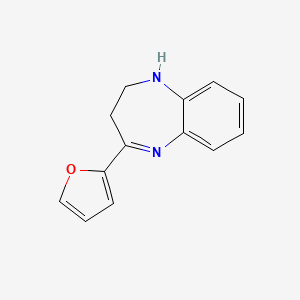
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that has been used in scientific research for a variety of purposes. It is a benzodiazepine derivative that has been studied for its potential as a therapeutic agent and its ability to act as a molecular probe for the study of various physiological processes.
Scientific Research Applications
Protein Tyrosine Kinase Inhibitory Activity
- Summary of Application : A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .
- Methods of Application : The compounds were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . They were then screened for their in vitro protein tyrosine kinase inhibitory activity .
- Results or Outcomes : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .
Treatment of Lung Cancer
- Summary of Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones were tested against the lung cancer cell line (A549) .
- Methods of Application : MTT assay was used to detect the cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .
- Results or Outcomes : The study found that the novel chalcones had a cytotoxic effect on the A549 cell line .
High-Performance Recyclable Furan-based Epoxy Resin
- Summary of Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring was designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .
- Methods of Application : The FCN-GTE was synthesized and its structure was established based on various analytical techniques . The FCN-GTE-based carbon fiber composites could be completely recycled in an amine solution .
- Results or Outcomes : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .
Furan Platform Chemicals Beyond Fuels and Plastics
- Summary of Application : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have a wide range of applications beyond fuels and plastics .
- Methods of Application : The FPCs are synthesized from biomass and can be used to economically synthesize a spectacular range of compounds .
- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- Summary of Application : The photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one have been studied . In de-aerated solutions, only the corresponding 1,2-indandiones were detected .
- Methods of Application : The photoreactions were conducted in de-aerated solutions .
- Results or Outcomes : The study found that 3-(Furan-2-yl)isobenzofuran-1(3H)-one as a secondary product was also detected with FHC in both solvents .
properties
IUPAC Name |
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRCODKFDNTOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377995 |
Source


|
| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
394655-12-0 |
Source


|
| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)
![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)
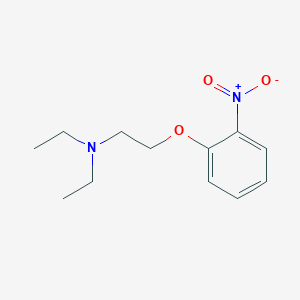
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)
